3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide
Description
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide is a benzoisothiazol-3-one 1,1-dioxide derivative with a propanamide side chain substituted with N-ethyl and m-tolyl groups. This scaffold is structurally related to saccharin derivatives, which are known for diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties . The 1,1-dioxide group enhances electrophilicity, enabling interactions with biological targets such as cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-20(15-8-6-7-14(2)13-15)18(22)11-12-21-19(23)16-9-4-5-10-17(16)26(21,24)25/h4-10,13H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJWLSSCXSEXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential in the pharmaceutical field due to its bioactive properties. Studies have shown that derivatives of benzothiazole can possess antimicrobial, anti-inflammatory, and anticancer activities.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various benzothiazole derivatives, including those similar to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide. The results indicated that these compounds demonstrated potent activity against a range of bacterial strains, suggesting their utility as lead compounds for developing new antibiotics .
Agricultural Applications
Benzothiazole derivatives have been explored for their fungicidal properties. The compound's structure allows it to interact with specific biochemical pathways in fungi.
Case Study: Fungicidal Activity
Research highlighted the effectiveness of benzothiazole compounds in controlling plant pathogens. The study revealed that the compound could inhibit fungal growth by disrupting cell membrane integrity, making it a candidate for agricultural fungicides .
Material Science
The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings with enhanced protective features.
Case Study: Polymer Development
In a recent investigation, researchers synthesized polymers incorporating benzothiazole units that exhibited improved thermal stability and UV resistance. The incorporation of this compound into polymer matrices was shown to enhance mechanical properties while providing antimicrobial activity .
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Table 1: Structural Features and Physicochemical Properties
Anticancer Activity
- Nitrile Derivative (Compound 2) : Exhibited moderate cytotoxicity (IC₅₀ = 45 µM), attributed to its polar nitrile group reducing membrane permeability .
- Target Compound : While direct data are unavailable, the m-tolyl group may improve lipophilicity and tumor cell penetration compared to simpler alkyl/aryl analogs .
Anti-Inflammatory Activity
- Esters 3d and 3f : Showed the highest binding affinity to COX-1 (ΔG = -9.2 kcal/mol), surpassing aspirin (ASA, ΔG = -6.8 kcal/mol), due to optimal hydrophobic interactions with the enzyme’s active site .
- Nitrile 2 : Moderate anti-inflammatory activity (IC₅₀ = 28 µM for TNF-α inhibition), likely due to its planar structure aligning with COX-1’s catalytic pocket .
Antioxidant Activity
- Ester 3b and Nitrile 2 : Demonstrated strong radical scavenging (IC₅₀ = 18–22 µM in DPPH assays), linked to their electron-deficient benzoisothiazole core .
- Target Compound : The m-tolyl group’s electron-donating methoxy moiety (if present) could enhance antioxidant capacity, but this remains speculative .
Molecular Docking and DFT Insights
- COX-1 Binding : Esters 3d and 3f showed superior binding to COX-1 compared to ASA, with lower Gibbs free energy (-9.2 vs. -6.8 kcal/mol) .
- HOMO-LUMO Gaps : Smaller gaps (e.g., 7.57 eV for 3f) correlate with higher cytotoxic activity by facilitating electron transfer to cellular targets .
- Target Compound : Computational modeling is needed to predict its binding mode and reactivity.
Biological Activity
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide is a complex organic compound characterized by its unique structure that combines benzothiazole and thiadiazole moieties. These structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , and its structure includes a dioxido group attached to a benzothiazole core. The synthesis typically involves reactions between various precursors under controlled conditions to ensure high yield and purity.
Synthetic Route:
- Starting Materials: 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide and m-toluidine.
- Reaction Conditions: Conducted in a suitable solvent with catalysts to facilitate the formation of the desired product.
- Purification: The final product is purified through crystallization or chromatography.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The presence of the dioxido group may enhance this activity by interacting with microbial enzymes or disrupting cellular processes.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Similar compounds have shown promise in cancer research. For instance, analogs of benzothiazole have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation: It could bind to receptors involved in inflammatory responses or cell signaling pathways, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
The synthesis typically involves coupling 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with substituted anilines (e.g., m-toluidine) under controlled conditions. Key factors include solvent selection (polar aprotic solvents like DMF), catalyst use (e.g., HBTU for amide bond formation), and temperature modulation (40–60°C). Purification via column chromatography or recrystallization improves purity. Evidence from analogous compounds suggests yields can exceed 70% with optimized stoichiometry and reaction time .
Q. What analytical techniques are essential for structural validation?
- 1H/13C-NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, amide carbonyls at ~170 ppm).
- IR Spectroscopy : Validates functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+Na]+ at m/z 383.0669 in ).
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What preliminary assays evaluate its anticancer potential?
Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values <10 μM indicate potency. For example, structurally similar benzisothiazoles show IC50 ~1.1 μM against MCF-7 cells. Include positive controls (e.g., cisplatin) and validate via apoptosis assays (Annexin V/PI staining) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
Modify substituents on the benzisothiazole core (e.g., electron-withdrawing groups at the para position enhance bioactivity) or the propanamide side chain (e.g., bulkier alkyl groups improve membrane permeability). Computational docking (e.g., AutoDock Vina) identifies interactions with targets like thymidylate synthase (TS) or bacterial dihydrofolate reductase (DHFR) .
Q. How to resolve contradictions in bioactivity data across studies?
Example: Discrepancies in IC50 values may arise from assay conditions (e.g., serum content, incubation time). Standardize protocols (e.g., 48-hour exposure in RPMI-1640 medium) and validate via orthogonal methods (e.g., clonogenic assays). Cross-reference with pharmacokinetic data (e.g., absorption rates of 60–73% in ) to contextualize efficacy .
Q. What computational strategies predict metabolic stability?
Use in silico tools (e.g., SwissADME, pkCSM) to estimate:
- CYP450 metabolism : Likelihood of hepatic clearance.
- BBB permeability : LogP values >2.5 suggest CNS penetration.
- Toxicity : AMES test predictions for mutagenicity. Pair with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. How to address variability in antimicrobial activity across bacterial strains?
Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens. If activity is strain-specific, investigate efflux pump mechanisms (e.g., using PAβN efflux inhibitor) or membrane permeability via ethidium bromide accumulation assays. Molecular dynamics simulations can model compound interactions with bacterial enzymes .
Methodological Considerations
Designing a pharmacokinetic study for this compound
- Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
- Distribution : Radiolabeled compound tracking in rodent tissues (e.g., plasma, liver).
- Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations.
- Excretion : Urine/fecal collection over 72 hours post-administration .
Handling discrepancies in molecular docking vs. experimental binding data
Reconcile computational predictions (e.g., binding affinity to TS) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust docking parameters (e.g., solvation effects, flexible side chains) to better align with empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
